molecular formula C9H9NO B1626760 1-(Pyridin-3-yl)but-3-yn-1-ol CAS No. 89242-75-1

1-(Pyridin-3-yl)but-3-yn-1-ol

Cat. No.: B1626760
CAS No.: 89242-75-1
M. Wt: 147.17 g/mol
InChI Key: VXYZPCARVIBTEF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)but-3-yn-1-ol is an organic compound that belongs to the class of alkynyl-substituted nitrogen heterocycles. This compound features a pyridine ring attached to a butynol chain, making it a versatile intermediate in organic synthesis. It is predominantly used as a building block for the construction of various target molecules in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)but-3-yn-1-ol depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which are useful in drug development and bioconjugation .

Comparison with Similar Compounds

1-(Pyridin-3-yl)but-3-yn-1-ol can be compared with other alkynyl-substituted nitrogen heterocycles, such as:

  • 1-(Pyridin-3-yl)prop-2-yn-1-ol
  • 1-(Pyridin-3-yl)but-2-yn-1-ol
  • 1-(Pyridin-3-yl)but-3-yn-2-ol

Uniqueness: The unique combination of the pyridine ring and the butynol chain in this compound provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-pyridin-3-ylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7,9,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZPCARVIBTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526189
Record name 1-(Pyridin-3-yl)but-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89242-75-1
Record name 1-(Pyridin-3-yl)but-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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